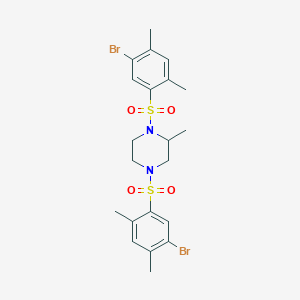![molecular formula C17H21NO3S B12192716 (2-Ethylphenyl)[(4-methoxy-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B12192716.png)
(2-Ethylphenyl)[(4-methoxy-2,5-dimethylphenyl)sulfonyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethylphenyl)[(4-methoxy-2,5-dimethylphenyl)sulfonyl]amine is an organic compound that features a sulfonyl amine group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylphenyl)[(4-methoxy-2,5-dimethylphenyl)sulfonyl]amine typically involves a multi-step process. One common method includes the reaction of 2-ethylphenylamine with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
(2-Ethylphenyl)[(4-methoxy-2,5-dimethylphenyl)sulfonyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or other reduced products.
Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Sulfonic acids, oxidized derivatives.
Reduction: Amines, reduced derivatives.
Substitution: Various substituted sulfonyl amines.
Scientific Research Applications
(2-Ethylphenyl)[(4-methoxy-2,5-dimethylphenyl)sulfonyl]amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of (2-Ethylphenyl)[(4-methoxy-2,5-dimethylphenyl)sulfonyl]amine involves its interaction with specific molecular targets. The sulfonyl amine group can form hydrogen bonds and other interactions with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(2-Ethylphenyl)sulfonylamine: Lacks the methoxy and dimethyl groups, leading to different chemical properties and reactivity.
(4-Methoxy-2,5-dimethylphenyl)sulfonylamine: Lacks the ethyl group, resulting in variations in its chemical behavior and applications.
Uniqueness
(2-Ethylphenyl)[(4-methoxy-2,5-dimethylphenyl)sulfonyl]amine is unique due to the presence of both the ethyl and methoxy-dimethyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds.
Properties
Molecular Formula |
C17H21NO3S |
|---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
N-(2-ethylphenyl)-4-methoxy-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-5-14-8-6-7-9-15(14)18-22(19,20)17-11-12(2)16(21-4)10-13(17)3/h6-11,18H,5H2,1-4H3 |
InChI Key |
LQFRYFGDKCUCRL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC(=C(C=C2C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-[(Z)-(3-hexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12192638.png)
![3-(4-methoxyphenyl)-9-(3-phenylpropyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12192640.png)

![2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12192648.png)
![(4E)-5-(2-fluorophenyl)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(2-methoxyethyl)pyrrolidine-2,3-dione](/img/structure/B12192651.png)
![2-benzoyl-6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12192652.png)
![1-[(4-butoxynaphthalen-1-yl)sulfonyl]-2-ethyl-1H-imidazole](/img/structure/B12192659.png)

![3-(3-chloro-1,2-oxazol-5-yl)-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}propanamide](/img/structure/B12192683.png)
![9-(1-benzylpiperidin-4-yl)-3-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B12192686.png)
![8-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}-7-hydroxy-4-methylchromen-2-one](/img/structure/B12192689.png)
![4-[(4-Methylphenyl)sulfonyl]-5-(methylsulfonyl)-2-phenyl-1,3-oxazole](/img/structure/B12192695.png)
![Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}-2-methylquinoline-6-carboxylate](/img/structure/B12192702.png)
![(4E)-4-[(4-fluorophenyl)hydrazinylidene]-2-phenyl-5-(pyridin-2-ylsulfanylmethyl)pyrazol-3-one](/img/structure/B12192709.png)
